Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C
. This indicates that the compound contains a piperidine ring attached to a phenyl ring via a carbon atom, and an amino group is attached to the phenyl ring. The piperidine nitrogen is bonded to a carbonyl group, which is further bonded to a tert-butyl group via an oxygen atom . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 290.41 . The melting point is between 128-129°C .Scientific Research Applications
Synthetic Routes and Industrial Applications
Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is implicated in the synthesis of complex molecules, exemplified by its role in the production of Vandetanib, a therapeutic agent. In one instance, researchers outlined various synthetic routes for Vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate in a series of reactions leading to the title compound. This process was noted for its industrial scalability, providing a more efficient and commercially viable method for producing such compounds (W. Mi, 2015).
Role in Heterocyclic Compound Synthesis
Another key application lies in the synthesis of heterocyclic compounds, particularly N-heterocycles, which are critical in pharmaceutical development. Tert-butanesulfinamide, a compound related to the target molecule, has been extensively used in stereoselective synthesis, providing a pathway to various piperidines, pyrrolidines, and azetidines. These compounds are fundamental structural motifs in numerous natural products and drugs, illustrating the broad applicability of tert-butyl derivatives in medicinal chemistry (R. Philip et al., 2020).
Environmental and Toxicological Considerations
In addition to direct pharmaceutical applications, compounds containing the tert-butyl group have been studied for their environmental presence, fate, and potential toxicological effects. For example, synthetic phenolic antioxidants (SPAs), which share structural similarities with the tert-butyl group, have been extensively reviewed for their environmental occurrence and human exposure. This research underlines the necessity of understanding the environmental behavior of such compounds, alongside their beneficial applications, to mitigate potential adverse effects (Runzeng Liu & S. Mabury, 2020).
Contribution to Receptor Binding Affinity
The study of arylcycloalkylamines, which include this compound derivatives, has shown their significance in modulating receptor binding affinity, particularly D(2)-like receptors. This research highlights the importance of arylalkyl substituents in enhancing the potency and selectivity of compounds targeting these receptors, which is crucial for the development of antipsychotic agents (D. Sikazwe et al., 2009).
Mechanism of Action
It’s worth noting that the structure of “tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate” suggests that it might be related to the class of compounds known as piperidines . Piperidines are often used in the synthesis of pharmaceuticals and other organic compounds. They are known to interact with various biological targets, including receptors and enzymes, which could influence numerous biochemical pathways .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors including its chemical structure, formulation, route of administration, and the individual’s physiological condition. These factors also influence the compound’s bioavailability .
The compound’s action can also be influenced by various environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-11-14(5-6-15(12)18)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQDSKSFFKCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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